4-Chloro-2-(1H-pyrazol-4-YL)aniline

Description

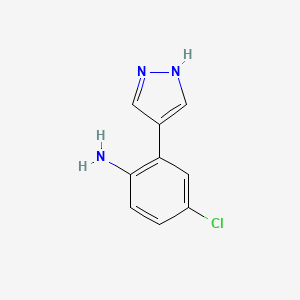

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-1-2-9(11)8(3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDNDVASFJGCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CNN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 4 Chloro 2 1h Pyrazol 4 Yl Aniline and Its Analogues

Direct Synthesis Approaches to the Core Structure of 4-Chloro-2-(1H-pyrazol-4-YL)aniline

The direct construction of the this compound framework is achieved through methods that either form the pyrazole (B372694) ring onto an aniline (B41778) precursor or couple the two pre-formed rings.

A classical and highly versatile method for synthesizing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgslideshare.net This (3+2) cyclocondensation is a cornerstone of pyrazole chemistry. beilstein-journals.org For the synthesis of structures related to this compound, this would typically involve the reaction of a suitably substituted phenylhydrazine with a three-carbon component that can cyclize to form the pyrazole ring.

Key reaction types in this category include:

Knorr Pyrazole Synthesis : This involves the reaction of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org

Reaction with α,β-Unsaturated Carbonyl Compounds : Hydrazines can react with α,β-unsaturated aldehydes and ketones to form pyrazolines, which can then be oxidized to pyrazoles. slideshare.net

Multicomponent Reactions : Modern approaches utilize one-pot, multicomponent reactions to generate the 1,3-dicarbonyl precursor in situ, which then reacts with a hydrazine to form the pyrazole ring system, offering high efficiency. beilstein-journals.org

A study by Gosselin et al. demonstrated a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by condensing 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, achieving good yields. mdpi.com This methodology is fundamental to creating the 1-aryl-pyrazole substructure present in the target molecule.

Aromatic substitution provides an alternative route to the target compound. This approach involves coupling a pre-formed pyrazole ring with a chloroaniline derivative. A relevant example of this type of C-N bond formation is the reaction between an aryl halide and an amine. For instance, the synthesis of N-(pyrazin-2-yl)-4-chloroaniline is achieved by heating 2-chloropyrazine with 4-chloroaniline (B138754) in ethanol. nih.gov This demonstrates the principle of coupling a nitrogen-containing heterocycle to an aniline via nucleophilic aromatic substitution.

Another pathway involves the Gomberg-Bachmann reaction, which can be used to synthesize biphenyl compounds and their analogues. This reaction uses a diazonium salt and an aromatic compound. google.com A synthesis method for 4'-chloro-2-aminobiphenyl, a structurally related compound, involves the diazotization of p-chloroaniline followed by a Gomberg-Bachmann reaction with aniline under alkaline conditions. google.com Such strategies could be adapted for coupling a pyrazole nucleus to a chloroaniline ring system.

Synthesis of Key Precursors for this compound Derivatives

The synthesis of derivatives and analogues of this compound relies on the availability of key precursors. These precursors are the foundational building blocks that are either elaborated into the core structure or reacted with it to form derivatives.

For pyrazole ring formation via condensation, essential precursors include substituted hydrazines and 1,3-dicarbonyl compounds. beilstein-journals.orgslideshare.net For example, the synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine, a key intermediate for certain pyrazole derivatives, is achieved by treating 2-mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one with hydrazine hydrate, followed by reaction with phosphorus oxychloride (POCl₃). heteroletters.org This hydrazinyl derivative can then be condensed with a dicarbonyl compound like acetylacetone to form the corresponding pyrazole. heteroletters.org

The synthesis of chalcones, which are α,β-unsaturated ketones, serves as another important precursor pathway. Chalcones are typically prepared via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. These molecules can then undergo cyclocondensation with hydrazines to yield pyrazoles. nih.gov

The table below outlines some key precursors and their synthetic utility.

Table 1: Key Precursors and Their Synthetic Applications| Precursor | Synthesis Method | Application in Forming Pyrazole-Aniline Scaffolds |

|---|---|---|

| Substituted Phenylhydrazines | Diazotization of anilines followed by reduction. | Reacts with 1,3-dicarbonyls to form the 1-aryl-pyrazole ring system. |

| 1,3-Diketones | Claisen condensation between ketones and esters. | Provides the three-carbon backbone for the pyrazole ring in condensation reactions. |

| Hydrazinyl-heterocycles | Reaction of chloro-heterocycles with hydrazine hydrate. heteroletters.org | Used as the hydrazine component to form pyrazole rings attached to another heterocyclic system. heteroletters.org |

| Chalcones (α,β-Unsaturated Ketones) | Claisen-Schmidt condensation of aldehydes and ketones. nih.gov | Reacts with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. mdpi.com |

| 4-Chloroaniline | Reduction of 4-chloronitrobenzene. | Serves as the aniline building block in aromatic substitution pathways. google.com |

Derivatization Strategies via the this compound Scaffold

The primary amine group on the this compound scaffold is a key functional handle for a variety of derivatization reactions, allowing for the synthesis of a wide array of analogues.

The condensation of primary amines with active carbonyl groups from aldehydes or ketones is a fundamental method for synthesizing Schiff bases, which contain a characteristic azomethine (-C=N-) group. advancechemjournal.comresearchgate.net The reaction of this compound with various substituted aldehydes would yield a library of Schiff base derivatives.

The general procedure involves refluxing the pyrazolyl-aniline with a selected aldehyde in a solvent like ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. For example, a series of Schiff bases were synthesized from 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide by reacting it with different aromatic aldehydes under these conditions. Similarly, pyrazole-4-carbaldehyde derivatives can be condensed with various amines to produce Schiff bases. scielo.org.cowisdomlib.org

The table below presents examples of Schiff base derivatives synthesized from pyrazole-containing amines.

Table 2: Examples of Synthesized Pyrazole Schiff Base Derivatives| Amine Precursor | Aldehyde Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-chloroaniline | (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | nih.gov |

| 4-amino antipyrine | 4-(dimethylamino)benzaldehyde | (E)-4-((4-(dimethylamino)benzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | scielo.org.co |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | 3-methyl-5-morpholino-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | ijrpc.com |

Reductive amination is a powerful two-step process that converts the imine group of a Schiff base into a stable secondary amine, providing a direct route to N-substituted analogues. harvard.edu This method first involves the formation of the imine (Schiff base) from the primary amine and a carbonyl compound, which is then reduced in situ or in a subsequent step. harvard.edumdpi.com

Commonly used reducing agents for this transformation are selective borohydride reagents that preferentially reduce the protonated iminium ion over the carbonyl precursor. harvard.edu

Sodium Borohydride (NaBH₄) : A versatile reducing agent often used in methanol, which allows for rapid imine formation followed by reduction. harvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A highly selective and mild reagent for reductive amination that is tolerant of a wide range of functional groups. harvard.edu

Sodium Cyanoborohydride (NaCNBH₃) : Effective under mildly acidic conditions (pH 6-7), where it selectively reduces the iminium ion. harvard.edu

A direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline was successfully carried out using a NaBH₄/I₂ system in methanol at room temperature to yield the corresponding secondary amine. mdpi.com This demonstrates the utility of the pathway for creating analogues of pyrazolyl-anilines.

Table 3: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol solvent; often performed after imine isolation. | Readily available, effective for reducing pre-formed imines. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane solvent, often with acetic acid; one-pot procedure. harvard.edu | High selectivity, mild conditions, broad functional group tolerance, non-toxic byproducts. harvard.edu |

| Sodium Cyanoborohydride (NaCNBH₃) | Mildly acidic (pH 6-7); one-pot procedure. harvard.edu | High selectivity for iminium ions over carbonyls. harvard.edu |

Diversification through Functional Group Interconversions

The strategic diversification of the this compound scaffold can be effectively achieved through a variety of functional group interconversions (FGIs). These transformations allow for the introduction of a wide array of functionalities, enabling the exploration of structure-activity relationships and the development of analogues with tailored properties. The primary sites for such modifications on the parent molecule are the amino group and the chloro substituent on the aniline ring, as well as the pyrazole moiety itself.

The amino group is a versatile handle for numerous transformations. For instance, diazotization of the aniline moiety, a well-established synthetic protocol, can convert the amino group into a diazonium salt. This intermediate can then be subjected to a range of nucleophilic substitution reactions to introduce functionalities such as hydroxyl, cyano, or additional halogen atoms. The reaction of anilines with sodium nitrite in an acidic medium at low temperatures generates the corresponding diazonium salt, which is a versatile intermediate for further synthetic manipulations.

Another key functional group for interconversion is the chloro substituent. While aromatic C-Cl bonds are generally stable, they can undergo nucleophilic aromatic substitution under specific conditions, or more commonly, participate in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, can be employed to replace the chlorine atom with various alkyl, aryl, vinyl, or amino groups. These reactions significantly expand the chemical space accessible from the this compound core structure.

Furthermore, the pyrazole ring itself offers opportunities for functionalization. The nitrogen atoms in the pyrazole ring can be alkylated or acylated to introduce different substituents. The reactivity of the pyrazole ring towards electrophilic substitution can also be exploited to introduce functional groups at the carbon atoms of the heterocyclic ring, provided the reaction conditions are carefully controlled to avoid unwanted side reactions on the aniline ring. The amenability of the pyrazole moiety to chemical modification makes it an attractive target for structural diversification. researchgate.net

The following table summarizes potential functional group interconversions for the diversification of this compound:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Amino (-NH₂) | NaNO₂, HCl, 0-5 °C; then H₂O, heat | Hydroxyl (-OH) | Introduction of a hydrogen bond donor |

| Amino (-NH₂) | NaNO₂, HCl, 0-5 °C; then CuCN | Cyano (-CN) | Can be further converted to carboxylic acid or amide |

| Chloro (-Cl) | Arylboronic acid, Pd catalyst, base | Aryl (-Ar) | Modulation of electronic and steric properties |

| Chloro (-Cl) | Amine, Pd catalyst, base | Amino (-NR₂) | Introduction of basic centers |

| Pyrazole N-H | Alkyl halide, base | N-alkyl pyrazole | Altering solubility and pharmacokinetic properties |

These functional group interconversions represent a powerful toolkit for the medicinal chemist to generate a library of analogues based on the this compound scaffold, facilitating the optimization of biological activity and other pharmaceutically relevant properties.

Green Chemistry Principles in the Synthesis of Pyrazole-Aniline Compounds

The application of green chemistry principles to the synthesis of pyrazole-aniline compounds is crucial for developing environmentally benign and sustainable manufacturing processes. researchgate.netnih.gov The twelve principles of green chemistry provide a framework for chemists to design more eco-friendly synthetic routes, focusing on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. jetir.org

The choice of catalyst is another critical aspect of green pyrazole synthesis. The use of heterogeneous, recyclable catalysts is preferred over homogeneous catalysts, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Various solid acid catalysts, zeolites, and metal-organic frameworks have been employed for the synthesis of pyrazoles under greener conditions.

Energy efficiency is another important consideration. Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating methods. nih.gov These techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable process.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. jetir.org Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are often highly atom-economical. ias.ac.in

The following table highlights some green chemistry approaches applied to the synthesis of pyrazole derivatives, which are relevant to the synthesis of pyrazole-aniline compounds:

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example | Reference |

| Use of Green Solvents | Replacement of volatile organic compounds (VOCs) with water, glycerol, or deep eutectic solvents. | Synthesis of polysubstituted pyrazoles in a K₂CO₃/glycerol/H₂O system. | ias.ac.in |

| Catalyst-Free Reactions | Development of synthetic methods that proceed efficiently without the need for a catalyst. | One-pot, solvent-less synthesis of pyrano[2,3-c]pyrazoles. | ias.ac.in |

| Multi-component Reactions | Combining multiple starting materials in a single step to increase efficiency and reduce waste. | Four-component synthesis of pyrazoles using an aldehyde, malononitrile, hydrazine, and dimethyl but-2-ynedioate. | ias.ac.in |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of heterocyclic compounds bearing a pyrazole moiety. | nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Catalyst-free, four-component synthesis of pyrazoles with high atom economy. | ias.ac.in |

By integrating these green chemistry principles into the synthetic design, the environmental impact of producing this compound and its analogues can be significantly minimized, aligning with the broader goals of sustainable chemical manufacturing.

Elucidating the Chemical Reactivity Profile of 4 Chloro 2 1h Pyrazol 4 Yl Aniline

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group attached to the aniline (B41778) ring of 4-Chloro-2-(1H-pyrazol-4-YL)aniline can undergo nucleophilic substitution reactions, although this is generally less facile than for activated aryl halides. The reactivity of the chloro moiety is influenced by the electronic effects of the other substituents on the aromatic ring.

In a related study on 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group was successfully displaced by various nucleophiles. mdpi.com These reactions yielded 4-sulfanyl, hydrazino, azido, and amino derivatives, which are valuable synthetic intermediates. mdpi.com Similarly, the chloro group in 3-methyl-5-chloro-1-phenylpyrazole can be displaced in reactions with alcohols in the presence of a base to form ether linkages. orientjchem.orgproquest.com These examples suggest that the chloro group in this compound can be a viable handle for introducing a range of functional groups via nucleophilic substitution, likely requiring elevated temperatures or the use of a catalyst.

Table 1: Examples of Nucleophilic Substitution on Chloro-Substituted Heterocyclic Systems

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being directed by the existing substituents. The amino group is a strongly activating, ortho-, para-directing group, while the chloro substituent is a deactivating, yet also ortho-, para-directing group. The pyrazolyl group's electronic influence will also play a role in determining the position of substitution.

In general, pyrazoles are known to undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation, typically at the 4-position of the pyrazole (B372694) ring. globalresearchonline.net For instance, pyrazoles react with N-halosuccinimides to yield 4-halopyrazoles in high yields. researchgate.net Electrochemical methods have also been employed for the chlorination of pyrazoles. nih.govresearchgate.net

For the aniline ring of the target molecule, the powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, since the para position is already occupied by the chloro group, substitution would be expected to occur at the positions ortho to the amino group. The steric bulk of the pyrazolyl group might hinder substitution at the adjacent ortho position, potentially favoring the other vacant ortho position.

Coupling Reactions for Extended Conjugated Systems

The chloro-substituted aniline core of this compound serves as a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of extended conjugated systems.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings, often requiring more specialized catalysts and conditions. nih.gov However, successful Suzuki couplings of ortho-bromoanilines nih.gov and various chloro-substituted heterocycles have been reported, suggesting the feasibility of this transformation for this compound. nih.govmdpi.com For example, a Suzuki-Miyaura cross-coupling has been developed for unprotected ortho-bromoanilines that is compatible with a wide variety of boronic esters, including those with pyrazole motifs. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org This reaction is a powerful tool for C-C bond formation and has been successfully applied to aryl chlorides, although it may require specific catalysts and conditions. researchgate.net The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles. clockss.org This precedent indicates that the chloro-aniline moiety could similarly be coupled with alkenes.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While aryl chlorides are the least reactive among the halides for this reaction, successful couplings have been achieved. nrochemistry.com The Sonogashira reaction has been used to synthesize various pyrazole-containing compounds. For instance, the coupling of 4-iodo-1H-pyrazoles has been reported. clockss.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org

Table 2: Overview of Coupling Reactions for Aryl Halides

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(0) catalyst, base | Biaryl or heteroaryl-aryl | nih.govmdpi.com |

| Heck | Alkene | Pd catalyst, base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound can target either the aniline or the pyrazole moiety, depending on the reagents and reaction conditions.

The pyrazole ring is generally resistant to oxidation and reduction. globalresearchonline.net However, pyrazolines can be oxidized to pyrazoles using various oxidizing agents. nih.gov Electrochemical oxidation has also been explored as a method for the functionalization of pyrazoles. nih.gov

The aniline portion of the molecule is more susceptible to oxidation. The amino group can be oxidized to nitroso, nitro, or even lead to polymerization, forming polyaniline-like structures under certain conditions. frontiersin.org

Regarding reduction, the pyrazole ring is quite stable. However, if nitro groups were present on the pyrazole ring, they could be reduced. For example, 4-bromo-3,5-dinitro-1H-pyrazole can be reduced to 4-bromo-1H-pyrazole-3,5-diamine using iron-catalyzed reduction with hydrazine hydrate. rsc.org

Heterocyclic Ring Modification Reactions (e.g., Pyrazole Ring Transformations)

The pyrazole ring in this compound can undergo various modification reactions, most notably at the nitrogen atoms.

N-Alkylation: The imino hydrogen of the pyrazole ring can be substituted with an alkyl or aryl group. globalresearchonline.net A common method for N-alkylation involves deprotonation with a base followed by reaction with an alkyl halide. semanticscholar.org An alternative method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst to achieve N-alkylation of pyrazoles, providing access to a variety of N-alkyl pyrazole derivatives. semanticscholar.org

Ring Synthesis and Modification: While the target molecule already contains a pyrazole ring, it is worth noting that substituted pyrazoles can be synthesized through various routes, such as the cyclocondensation of hydrazines with 1,3-difunctional compounds or through 1,3-dipolar cycloadditions. nih.gov It is also possible to perform "skeletal editing" on heterocyclic rings, which involves the insertion or deletion of atoms to create a new ring system, though this is a more advanced and less common transformation. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 1h Pyrazol 4 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-Chloro-2-(1H-pyrazol-4-YL)aniline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aniline (B41778) and pyrazole (B372694) rings, as well as the amine and pyrazole N-H protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, amino, and pyrazole substituents.

Aniline Protons: The aniline ring protons are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C3 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet. The electron-donating amino group and the electron-withdrawing chloro group significantly influence these shifts. For comparison, in 4-chloroaniline (B138754), the protons adjacent to the amino group appear at different shifts than those adjacent to the chlorine. nih.gov

Pyrazole Protons: The pyrazole ring has two protons at the C3 and C5 positions, which are expected to appear as singlets (or very narrow doublets due to long-range coupling) in the aromatic region, likely between δ 7.5 and 8.5 ppm. The proton on the pyrazole nitrogen (N-H) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be temperature and solvent dependent. ucl.ac.uk

Amine Protons: The -NH₂ protons of the aniline group will present as a broad singlet, typically in the range of δ 3.5-5.0 ppm. mdpi.com The chemical shift of these protons is also sensitive to solvent, concentration, and temperature due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aniline -NH₂ | 3.5 - 5.0 | Broad Singlet |

| Aniline H-3 | ~ 7.3 | Doublet (d) |

| Aniline H-5 | ~ 7.1 | Doublet of Doublets (dd) |

| Aniline H-6 | ~ 6.8 | Doublet (d) |

| Pyrazole H-3/H-5 | 7.5 - 8.5 | Singlet (s) |

| Pyrazole N-H | > 10.0 | Broad Singlet |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.

Aniline Carbons: The six carbons of the aniline ring will have shifts determined by the attached substituents. The carbon bearing the amino group (C1) will be shifted upfield compared to the others, while the carbon attached to the chlorine atom (C4) will be influenced by the halogen's inductive effect. The carbon attached to the pyrazole ring (C2) will also show a characteristic shift. In related 4-chloroaniline derivatives, the carbon atoms typically resonate between 114 and 147 ppm. rsc.org

Pyrazole Carbons: The three carbons of the pyrazole ring will also have distinct chemical shifts. The carbon atom situated between the two nitrogen atoms (C3) generally appears at a lower field compared to the other two pyrazole carbons (C4 and C5). For 4-chloropyrazole, the carbon atoms resonate in the region of δ 100-140 ppm. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aniline C1 | ~ 145 |

| Aniline C2 | ~ 125 |

| Aniline C3 | ~ 130 |

| Aniline C4 | ~ 129 |

| Aniline C5 | ~ 118 |

| Aniline C6 | ~ 116 |

| Pyrazole C3 | ~ 135 |

| Pyrazole C4 | ~ 110 |

| Pyrazole C5 | ~ 135 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons, confirming the connectivity of protons on the aniline ring (H3-H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the connection point between the pyrazole and aniline rings by observing correlations from the pyrazole protons to the aniline C2 and vice-versa. It also helps in assigning the quaternary (non-protonated) carbon atoms. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within the molecule.

N-H Vibrations: The N-H stretching vibrations are characteristic. The aniline -NH₂ group is expected to show two bands, one for symmetric and one for asymmetric stretching, typically in the 3300-3500 cm⁻¹ region. mdpi.com The pyrazole N-H stretch usually appears as a broad band around 3100-3200 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C bonds in the aniline ring and the C=C and C=N bonds in the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. mdpi.com

C-Cl Vibration: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 550 and 850 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Aniline, Asymmetric) | ~ 3450 |

| N-H Stretch (Aniline, Symmetric) | ~ 3350 |

| N-H Stretch (Pyrazole) | 3100 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Stretch (Ring) | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 550 - 850 |

Table 3: Predicted characteristic FT-IR and Raman bands for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the parent ion, which in turn verifies the molecular formula.

Molecular Formula: The molecular formula for this compound is C₉H₈ClN₃.

Exact Mass: The calculated monoisotopic mass of this compound is 193.04067 Da. HRMS analysis should yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value with high precision (typically within 5 ppm).

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation: Common fragmentation patterns would likely involve the cleavage of the bond between the aniline and pyrazole rings, leading to fragment ions corresponding to the 4-chloroaniline and pyrazole moieties.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information on the three-dimensional structure of the molecule in the solid state. While specific data for the title compound is not available, analysis of similar structures allows for educated predictions. nih.govresearchgate.net

Molecular Conformation: A key feature would be the dihedral angle between the planes of the aniline and pyrazole rings. In related structures, this angle can vary, influencing the degree of conjugation between the two ring systems. nih.gov

Crystal Structure Determination and Unit Cell Parameters

The determination of crystal structures through single-crystal X-ray diffraction provides fundamental information about the arrangement of molecules in the solid state. For several derivatives of pyrazole-substituted anilines, detailed crystallographic data, including unit cell parameters, have been reported.

A notable example is (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. This compound, which shares the chloroaniline and pyrazole moieties with the primary compound of interest, crystallizes in an orthorhombic system with the space group Pca2₁. iucr.org The unit cell parameters for this derivative have been determined at a temperature of 296 K. iucr.org

In another series of related compounds, N-substituted pyrazolines, the crystal systems and space groups have also been elucidated. For instance, 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone crystallizes in a monoclinic system. nih.gov The crystallographic data for these derivatives provide a valuable reference for predicting the potential crystal system and unit cell dimensions of this compound.

Below is a table summarizing the unit cell parameters for selected relevant derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline iucr.org | C₁₇H₁₃Cl₂N₃ | Orthorhombic | Pca2₁ | 13.6471(6) | 15.6315(3) | 7.3514(6) | 90 | 90 | 90 | 1568.24(15) | 4 |

| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov | C₁₆H₁₃FN₂O | Monoclinic | P2₁/c | 10.3753(3) | 10.0268(3) | 13.5615(4) | 90 | 107.518(1) | 90 | 1344.60(7) | 4 |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov | C₁₆H₁₂BrFN₂O | Monoclinic | P2₁/c | 10.435(3) | 9.897(3) | 14.715(4) | 90 | 108.79(1) | 90 | 1438.4(7) | 4 |

| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone nih.gov | C₁₇H₁₄ClFN₂O | Monoclinic | P2₁/c | 10.457(2) | 9.941(2) | 15.118(3) | 90 | 108.97(1) | 90 | 1485.8(5) | 4 |

| 4-Chloro-N-(pyrazin-2-yl)aniline researchgate.net | C₁₀H₈ClN₃ | Monoclinic | P2₁/c | 12.1257(3) | 3.7944(1) | 19.7242(5) | 90 | 91.370(2) | 90 | 907.25(4) | 4 |

| 4-chloro-1H-pyrazole nih.gov | C₃H₃ClN₂ | Orthorhombic | Pnma | - | - | - | 90 | 90 | 90 | - | 1.5 |

Analysis of Dihedral Angles and Torsional Barriers

The spatial orientation of the aromatic rings in 2-aryl-pyrazole derivatives is a critical factor influencing their molecular conformation and electronic properties. This orientation is quantified by the dihedral angle between the planes of the pyrazole and the aniline (or phenyl) rings.

In the case of (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole ring system and the 4-chlorophenyl ring is reported to be 26.1(2)°. iucr.org This deviation from coplanarity is a common feature in such systems and is influenced by steric hindrance between the ortho substituents on the rings. researchgate.net

A study of N-substituted pyrazolines revealed that the dihedral angles between the pyrazole and the fluoro-substituted phenyl rings are relatively small, ranging from 4.64(7)° to 10.53(10)°. nih.govnih.gov For instance, in 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, this angle is 4.89(6)°. nih.gov The smaller dihedral angles in these pyrazoline derivatives compared to the aforementioned pyrazole derivative could be attributed to the reduced aromaticity of the pyrazoline ring and different substitution patterns.

The torsional barriers associated with the rotation around the bond connecting the two aromatic rings are influenced by both steric and electronic factors. Steric hindrance between ortho substituents generally leads to a non-planar conformation with torsion angles ranging from 22° to 40° in linked aryl rings. researchgate.net

Hydrogen Bonding Networks and Crystal Packing Motifs

Hydrogen bonding plays a pivotal role in the solid-state assembly of pyrazole and aniline derivatives, dictating the formation of specific crystal packing motifs. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) in these molecules facilitates the formation of various supramolecular structures. nih.gov

NH-pyrazoles are known to self-assemble into dimers, trimers, tetramers, and infinite chains through intermolecular N-H···N hydrogen bonds. nih.gov For example, the crystal structure of 4-chloro-1H-pyrazole, a structural fragment of the title compound, reveals the formation of a trimeric molecular assembly through N-H···N hydrogen bonds. nih.govmdpi.com This trimeric motif is also observed in the 4-bromo analogue. mdpi.com

In the case of (E)-4-Chloro-N-(pyrazin-2-yl)aniline, intermolecular N-H···N hydrogen bonds lead to the formation of a chain motif. researchgate.net Similarly, in N-substituted pyrazolines, intermolecular C-H···O and C-H···F hydrogen bonds are observed, which link the molecules into planes. nih.gov

The strength of these hydrogen bonds can be significant, with some N···N distances in symmetrically 3,5-substituted pyrazoles being as short as 2.82 Å. nih.gov In some tripodal complexes containing pyrazole units, N-H···N hydrogen bonds are the driving force for the self-assembly of homochiral dimers. nih.gov The nature and positioning of substituents on the pyrazole and aniline rings can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby modulating the strength and geometry of the hydrogen bonds and ultimately the resulting crystal packing. icm.edu.pl

The analysis of these related structures suggests that this compound would likely exhibit a rich hydrogen-bonding network, potentially forming dimers, chains, or more complex assemblies, significantly influencing its solid-state properties.

Methodologies such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are commonly applied to similar structures to understand their geometric, electronic, and dynamic properties. For instance, studies on related pyrazole-aniline compounds often report findings on:

Geometry Optimization: Determining the most stable three-dimensional structure, including key bond lengths and angles.

Vibrational Analysis: Predicting infrared and Raman spectra to characterize functional groups.

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the energy gap to understand chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify sites prone to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular charge transfer and hyperconjugative interactions.

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time to understand its behavior in a dynamic environment.

However, without specific research dedicated to this compound, providing a scientifically accurate and detailed article that adheres to the strict outline provided is not possible. The generation of data tables and in-depth findings requires access to published computational results for this specific compound.

Theoretical and Computational Chemistry Insights into 4 Chloro 2 1h Pyrazol 4 Yl Aniline

Prediction of Nonlinear Optical (NLO) Properties

The exploration of organic molecules for nonlinear optical (NLO) applications is a burgeoning field of materials science, driven by the promise of developing advanced photonic and optoelectronic devices. The NLO response of a material is intimately linked to its molecular structure, particularly the arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for generating significant NLO effects.

While direct experimental data on the NLO properties of 4-Chloro-2-(1H-pyrazol-4-YL)aniline is not extensively documented in publicly available literature, theoretical calculations, primarily using Density Functional Theory (DFT), serve as a powerful predictive tool. These computational methods can elucidate the electronic and structural properties that govern NLO activity, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical parameter as it quantifies the second-order NLO response of a molecule.

Computational studies on analogous pyrazole (B372694) derivatives provide a strong basis for predicting the NLO potential of this compound. For instance, DFT calculations on various pyrazole derivatives have demonstrated that the presence of donor-acceptor groups significantly enhances the first-order hyperpolarizability. researchgate.net The calculated values for related compounds suggest that this compound would likely exhibit a notable NLO response.

To illustrate the typical findings from such computational studies, the table below presents theoretical data for representative pyrazole derivatives, calculated using DFT methods. These examples highlight how substitutions on the pyrazole and phenyl rings influence the key NLO parameters. The values are often compared to a standard NLO material like urea (B33335) for reference.

Table 1: Predicted NLO Properties of a Representative Pyrazole Derivative using DFT Calculations.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| Pyrazole Derivative Example | B3LYP/6-311++G(d,p) | 3.45 | 25.6 x 10-24 | 15.2 x 10-30 |

The investigation into the NLO properties of X-shaped pyrazine (B50134) derivatives, which share some structural similarities with the target compound, has revealed that the relative positioning of donor and acceptor substituents can dramatically alter the nature of the NLO response, shifting it from being primarily dipolar to octupolar. rsc.org This underscores the importance of the specific substitution pattern in this compound in determining its NLO characteristics.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular property. mdpi.comrsc.org These models are instrumental in drug discovery and materials science for predicting the activity of novel compounds and for guiding the design of more potent or effective molecules. For analogues of this compound, QSAR methodologies can be applied to understand how variations in their chemical structure affect their biological activities, such as anticancer or antimicrobial properties.

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Numerous QSAR studies have been conducted on pyrazole derivatives, highlighting the importance of various descriptors in predicting their biological activities. nih.gov For instance, studies on pyrazole-containing compounds have shown that descriptors related to hydrophobicity (logP), electronic properties (such as Hammett constants), and steric parameters are often crucial in determining their efficacy. uky.edu

A study on the toxicity of chloro-substituted anilines demonstrated a strong correlation between the 1-octanol/water partition coefficient (log KOW) and the biological response, indicating the importance of hydrophobicity. uky.edu For some derivatives, the inclusion of electronic parameters like the Hammett sigma constants (Σσ) improved the predictive power of the QSAR model. uky.edu

The table below provides an example of a QSAR model developed for a series of pyrazole analogues, illustrating the types of descriptors that are often found to be significant.

Table 2: Example of a 2D-QSAR Model for a Series of Pyrazole Derivatives.

| Model Type | Equation | Statistical Parameters |

|---|---|---|

| Multiple Linear Regression (MLR) | pIC50 = 0.52 * logP - 0.15 * MW + 0.89 * H-bond donors + 2.13 | r² = 0.85, q² = 0.72 |

Note: This is a hypothetical example to illustrate the structure of a QSAR equation. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, and MW is the molecular weight.

For analogues of this compound, a QSAR study would likely involve descriptors that capture the electronic influence of the chloro and amino substituents on the aniline (B41778) ring, as well as the properties of the pyrazole moiety. By systematically modifying the structure of the parent compound and evaluating the activity of the resulting analogues, a predictive QSAR model could be developed to guide the synthesis of new compounds with enhanced desired properties.

Mechanistic Elucidation of Reactions Involving 4 Chloro 2 1h Pyrazol 4 Yl Aniline

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms that are often difficult to explore through experimental means alone. For reactions involving substituted anilines and pyrazoles, Density Functional Theory (DFT) is a commonly employed method to model reaction pathways and characterize transition states.

Research on analogous systems, such as the reaction of 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528), offers insights into the potential mechanisms for the formation of C-N bonds. mdpi.com In such reactions, a plausible mechanism involves a nucleophilic substitution where the deprotonated pyrazole (B372694) acts as the nucleophile. mdpi.com Computational models of this process can identify the transition state, which represents the highest energy point along the reaction coordinate.

For instance, in a related study, transition state calculations for the reaction between 4-(trifluoromethyl)aniline and deprotonated 4-methylpyrazole were performed to determine the activation energy. mdpi.com These calculations revealed a high activation barrier, which is consistent with the experimental need for high temperatures, such as refluxing in DMSO (boiling point = 189 °C), to drive the reaction. mdpi.com The mechanism is suggested to be an SN2-type reaction, where the pyrazole nucleophile displaces a leaving group on the aniline (B41778) derivative. mdpi.com

The electronic properties of the reactants, which can be modeled computationally, play a significant role in determining the reaction pathway. The distribution of electron density, often visualized through electrostatic potential maps, can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net For example, the nitrogen atoms of the pyrazole ring possess lone pairs of electrons and are typically nucleophilic. chemicalbook.comnih.gov Conversely, the carbon atom attached to the chlorine in the aniline ring is electrophilic due to the electron-withdrawing nature of the halogen.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another valuable computational tool. The HOMO of the pyrazole and the LUMO of the chloroaniline derivative would be key orbitals to consider in a potential nucleophilic aromatic substitution (SNAr) mechanism. The energy gap between these orbitals can influence the reactivity.

A hypothetical reaction pathway for the formation of a derivative from 4-chloro-2-(1H-pyrazol-4-yl)aniline could be modeled as follows:

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Deprotonation of the pyrazole NH by a base. | Pyrazolate anion |

| 2 | Nucleophilic attack of the pyrazolate on an electrophile. | Transition State |

| 3 | Formation of the final product. | Product |

Computational studies on similar systems have also explored the impact of substituents on reaction energetics. For example, the presence of a methyl group on the pyrazole ring can make it a better nucleophile, slightly favoring the reaction thermodynamically compared to an unsubstituted pyrazole. mdpi.com

Experimental Kinetic and Thermodynamic Investigations

Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and calculate the rate constant. This can be achieved using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). The reaction order with respect to each reactant would provide insights into the molecularity of the rate-determining step, corroborating or challenging the proposed mechanism.

Thermodynamic investigations focus on the energy changes that occur during a reaction, determining whether a reaction is favorable (exergonic) and to what extent it proceeds towards products at equilibrium. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These can be determined experimentally through calorimetry or by measuring the equilibrium constant at different temperatures.

In the synthesis of substituted pyrazoles, the distinction between kinetic and thermodynamic control can be crucial. nih.gov For instance, in some syntheses, one isomer may be formed faster (kinetic product), while another may be more stable (thermodynamic product). nih.gov The reaction conditions, such as temperature and reaction time, can be adjusted to favor one product over the other.

For a related reaction involving the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, computational methods were used to estimate the reaction enthalpy. The calculated enthalpy for the reaction with 4-methylpyrazole was 9.6 kcal/mol. mdpi.com Such calculations, while not a substitute for experimental data, provide valuable estimates of the thermodynamic landscape of the reaction.

The following table summarizes hypothetical kinetic and thermodynamic data that could be obtained for a reaction involving this compound, based on analogous systems.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) | Varies with temperature | Indicates the speed of the reaction. |

| Reaction Order | First or second order | Provides insight into the molecularity of the rate-determining step. |

| Activation Energy (Ea) | High (e.g., >20 kcal/mol) | Suggests the need for elevated temperatures or a catalyst. |

| Enthalpy of Reaction (ΔH) | Negative (exothermic) | Indicates that the reaction releases heat. |

| Gibbs Free Energy (ΔG) | Negative (exergonic) | Indicates a spontaneous reaction under the given conditions. |

It is important to note that the presence of the chloro- and pyrazolyl- substituents on the aniline ring will influence both the kinetics and thermodynamics of its reactions compared to unsubstituted aniline. The electron-withdrawing chlorine atom can activate the ring towards nucleophilic attack, while the pyrazolyl group can have more complex electronic and steric effects.

Applications of 4 Chloro 2 1h Pyrazol 4 Yl Aniline in Advanced Chemical Disciplines

Role as a Building Block in Complex Organic Synthesis

4-Chloro-2-(1H-pyrazol-4-YL)aniline is a significant building block, primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structural components—a reactive aniline (B41778) group, a stable chlorophenyl ring, and a versatile pyrazole (B372694) moiety—allow for diverse chemical transformations. This makes it a valuable precursor for creating targeted compounds, especially within medicinal chemistry.

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their inhibition is a key strategy in cancer therapy. For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been synthesized and identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a target for cancer treatment. nih.govnih.gov The synthesis of these complex inhibitors often involves coupling reactions where the pyrazole or aniline moieties of precursor molecules are key reaction sites. nih.gov The strategic placement of the pyrazole ring has been shown to be crucial for kinase inhibitory activity. nih.gov

The versatility of this compound and related pyrazole-containing compounds as building blocks is further demonstrated by their use in multicomponent reactions to create diverse heterocyclic systems. nih.govsemanticscholar.org These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials. The development of novel synthetic routes using such building blocks is a continuous effort in organic chemistry to access new chemical entities with potential biological activities. beilstein-journals.org

Table 1: Synthetic Applications of Pyrazole-Aniline Scaffolds

| Application Area | Target Molecule Class | Key Reaction Type |

| Medicinal Chemistry | Kinase Inhibitors (e.g., CDK2 inhibitors) | Suzuki Coupling, Cyclization |

| Organic Synthesis | Heterocyclic Systems (e.g., Pyrazoloquinolines) | Multicomponent Reactions |

| Drug Discovery | Bioisosteric Replacements | Bioisosteric Modification |

Integration into Novel Material Formulations (e.g., Polymers, Coatings)

The unique chemical structure of this compound and its derivatives suggests potential for their use in the formulation of novel materials, such as polymers and coatings. The aromatic and heterocyclic rings can impart thermal stability and specific electronic properties to new materials. The aniline functional group provides a reactive site for polymerization.

For example, aniline and its derivatives are key monomers in the production of polyaniline (PANI), a well-known conducting polymer. dtic.mil The incorporation of a pyrazole-substituted aniline like this compound into a polymer backbone could modify the resulting material's properties, such as its conductivity, thermal resistance, and processability. Research into hybrid materials has shown that combining organic polymers with inorganic nanoparticles can create nanocomposites with enhanced properties. frontiersin.org For instance, poly(aniline-co-melamine)@MnFe2O4 nanocomposites have been developed and used as catalysts. frontiersin.org

In the field of coatings, the covalent grafting of polymers onto surfaces can enhance properties like electrical conductivity and thermal stability. dtic.mil The functional groups present in this compound, particularly the amine and the nitrogen atoms of the pyrazole ring, could facilitate strong adhesion to surfaces and offer corrosion protection.

Applications in Analytical Chemistry as a Reagent

In the domain of analytical chemistry, this compound can serve as a specialized reagent. Its distinct structure allows for specific reactions and provides a clear spectroscopic signature, which is advantageous for various analytical techniques.

The compound and its isomers can be used as standards in chromatographic methods like HPLC for the identification and quantification of related substances in complex mixtures. The presence of chromophoric groups (the aromatic and pyrazole rings) allows for detection using UV-Vis spectroscopy. The physicochemical properties, such as the predicted partition coefficient (XlogP), can be calculated for such molecules, which is useful in developing analytical separation methods.

Furthermore, the reactive aniline group can be used for derivatization to enhance the detectability of other molecules. While specific applications of this compound as an analytical reagent are not extensively documented in mainstream literature, the properties of its constituent parts, like 4-chloroaniline (B138754), are well-studied. 4-Chloroaniline is a known precursor in the production of various industrial chemicals and has established analytical profiles. wikipedia.orgnih.gov

Exploration in Biotechnological Tools (e.g., Biosensors, Bioassays)

The structural features of this compound make it a molecule of interest for the development of biotechnological tools, including biosensors and bioassays. Its ability to be incorporated into larger, biologically active molecules is a key advantage.

Derivatives of this compound are instrumental in bioassays for screening new therapeutic agents. As a precursor to kinase inhibitors, its derivatives are frequently used in assays to identify and characterize new enzyme inhibitors. nih.govnih.gov For example, compounds derived from N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating their utility in cancer research bioassays. nih.gov

In the field of biosensors, the pyrazole and aniline moieties can be functionalized and immobilized onto sensor surfaces to create specific recognition elements. The pyrazole ring, for instance, is a component of ligands used in the synthesis of metal complexes, which can have applications in catalysis and biomedical chemistry. mdpi.com The electronic properties of such compounds could be harnessed to generate a signal upon binding to a target analyte, forming the basis of a biosensor. While direct applications of this compound in commercial biosensors are not yet established, the foundational chemistry suggests a promising avenue for future research and development.

Pharmacological and Agrochemical Research Perspectives of the 4 Chloro 2 1h Pyrazol 4 Yl Aniline Scaffold

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive molecules based on the 4-chloro-2-(1H-pyrazol-4-yl)aniline scaffold involves versatile chemical strategies, often beginning with the construction of the core pyrazole-aniline structure followed by functionalization. The parent compound, this compound, serves as a key intermediate, which can be modified to generate a library of derivatives for biological screening.

General synthetic routes for pyrazole (B372694) derivatives often involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. For pyrazole-aniline structures specifically, multi-component reactions are an efficient strategy. For instance, three-component reactions involving anilines, aldehydes, and pyrazolone (B3327878) precursors have been utilized to create complex pyrazolo[3,4-b]quinoline systems. nih.gov Another common approach is the Vilsmeier-Haack reaction on 1-aryl-3-methyl-1H-pyrazol-5(4H)-one to produce pyrazole-4-carbaldehydes, which are versatile intermediates. nih.govresearchgate.net These aldehydes can then be reacted with various nucleophiles, such as hydrazides or amines, to introduce diversity and create compounds like hydrazones or Schiff bases with potential bioactivity. orientjchem.orgbiointerfaceresearch.com

Patented methods also exist for the regioselective synthesis of chlorinated pyrazole derivatives. One such method involves reacting a pyrazole derivative with thionyl chloride in the presence of a catalyst to produce 4-chloropyrazole derivatives, noted for its operational simplicity and good functional group compatibility. google.com Furthermore, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been achieved through a C-F activation strategy, reacting 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) and potassium hydroxide, demonstrating another advanced method for creating complex aniline-pyrazole structures. mdpi.com These synthetic methodologies provide a robust platform for generating a wide array of derivatives from the this compound scaffold for further investigation.

Molecular Interactions with Biological Targets

The biological effects of compounds derived from the this compound scaffold are determined by their specific interactions with various biological targets, including enzymes and receptors. The structural flexibility of the scaffold allows for modifications that can fine-tune these interactions, leading to the development of potent and selective therapeutic agents.

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. Its inhibition prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin (B600854) secretion. nih.govnih.gov DPP-IV inhibitors, known as gliptins, work by blocking the active site of this enzyme, which prolongs the action of endogenous GLP-1. hopkinsdiabetesinfo.org This mechanism helps to stimulate insulin release, suppress glucagon (B607659) secretion, and ultimately lower blood glucose levels. nih.gov While the pyrazole scaffold is present in many biologically active compounds, specific studies directly linking this compound or its immediate derivatives to DPP-IV inhibition are not prominent in the available literature. However, the general principle of designing heterocyclic compounds to fit into the enzymatic active site of DPP-IV is a key strategy in diabetes drug discovery.

Derivatives of the pyrazole-aniline scaffold have been investigated for their binding affinity to various receptors, indicating a broad potential for therapeutic applications. For example, a complex derivative of the isomeric 4-chloro-1H-pyrazol-1-yl scaffold, BMS-695735, was identified as a potent and orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, showing antitumor activity in multiple xenograft models. nih.gov

Other studies have explored pyrazole derivatives as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a target for neurological and psychiatric disorders. nih.gov Additionally, pyrazole-based compounds have been developed as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), a key target in fibrotic diseases and cancer. nih.gov Patents have also disclosed pyrazole derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. googleapis.com These examples underscore the capacity of the pyrazole-aniline framework to generate derivatives that can bind with high affinity to diverse and therapeutically relevant receptors.

Structure-Based Drug Design (SBDD) is a powerful methodology used to develop novel therapeutic agents, and it is highly applicable to the this compound scaffold. This process begins with the identification of a specific biological target, such as an enzyme or receptor implicated in a disease. The three-dimensional structure of this target, often determined by X-ray crystallography or cryo-electron microscopy, is then used to guide the design of complementary ligands.

Computational tools, particularly molecular docking, play a crucial role in SBDD. Docking simulations can predict how different derivatives of the pyrazole-aniline scaffold might bind to the target's active or allosteric site. tandfonline.com This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. For instance, SBDD has been applied to develop pyrazole derivatives as anticancer agents by targeting enzymes like cyclin-dependent kinases (CDKs) or receptors like EGFR. nih.gov Similarly, docking studies have been used to predict the binding of pyrazole compounds to bacterial targets like DNA gyrase, aiding in the design of new antibiotics. eurekaselect.com This iterative cycle of design, synthesis, and biological testing is a cornerstone of modern drug discovery and is essential for optimizing the therapeutic potential of the pyrazole-aniline scaffold.

Antimicrobial Activity Research Frameworks

The pyrazole nucleus is a cornerstone in the development of new antimicrobial agents, with numerous derivatives showing promise against a range of pathogens, including drug-resistant strains. nih.govtandfonline.comnih.gov The this compound scaffold provides a foundation for creating novel compounds with potential antibacterial and antifungal properties. orientjchem.orgnih.gov Research has demonstrated that modifications to the pyrazole-aniline core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antimicrobial efficacy of various pyrazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Halogenoaminopyrazole (4b) | Staphylococcus aureus | 460 | nih.gov |

| Halogenoaminopyrazole (4b) | Escherichia coli | 460 | nih.gov |

| Halogenoaminopyrazole (4b) | Pseudomonas aeruginosa | 460 | nih.gov |

| Pyrazolo-1,2-benzothiazine (7h) | S. aureus (MRSA) | 8.0 | beilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidine (3a) | S. aureus | 0.125 | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine (3a) | E. coli | 0.25 | mdpi.com |

This table is interactive. Click on the headers to sort.

The antibacterial effects of pyrazole-based compounds are attributed to their ability to interfere with various essential bacterial processes. The specific mechanism of action often depends on the derivative's unique structural features.

One of the key pathways targeted by pyrazole derivatives is DNA replication. Several studies have identified these compounds as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are critical for bacterial DNA coiling and uncoiling. eurekaselect.comnih.gov By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria. nih.gov

Another identified mechanism is the disruption of the bacterial cell wall or membrane. nih.gov Some pyrazole-derived hydrazones have been shown to compromise the integrity of the cell envelope, leading to leakage of cellular contents and bacterial lysis. nih.gov Additionally, some pyrazole derivatives exhibit their antimicrobial effects through the inhibition of other metabolic pathways. For example, certain compounds have been found to act as carbonic anhydrase inhibitors, disrupting the pH balance and metabolic functions essential for microbial survival. mdpi.com The diverse mechanisms of action highlight the versatility of the pyrazole scaffold in developing antibacterial agents that can potentially overcome existing resistance issues.

Antifungal Action Pathways

The antifungal potential of pyrazole derivatives is a subject of ongoing research, with several mechanisms of action being investigated. While specific studies on the antifungal action pathways of this compound are not extensively documented, the broader class of pyrazole-containing compounds has been shown to exhibit antifungal properties through various mechanisms. A notable pathway is the inhibition of succinate (B1194679) dehydrogenase (SDH).

Succinate Dehydrogenase Inhibition (SDHI)

A significant body of research has focused on pyrazole-4-carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi. nih.gov SDH plays a crucial role in cellular respiration, and its inhibition disrupts the fungus's energy production, leading to its death. The pyrazole ring is considered a critical component for the biological activity of these SDHIs. nih.gov While direct evidence for this compound as an SDHI is not available, its structural similarity to active pyrazole carboxamides suggests that it could serve as a valuable precursor for the synthesis of novel SDHI fungicides.

The general structure of pyrazole-based SDHIs often includes a pyrazole ring, an amide linker, and a substituted phenyl ring. The specific substituents on these rings play a crucial role in determining the potency and spectrum of antifungal activity.

Anticancer Activity Investigations

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been explored for their potential to inhibit various cancer-related targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of pyrazole have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.netnih.govacs.org Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent inhibitory activity against CDK2. nih.govnih.gov One such compound demonstrated a CDK2 inhibitory constant (Ki) of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines. nih.govnih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of this process. Pyrazole derivatives have been investigated as inhibitors of VEGFR-2. nih.gov For example, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives demonstrated significant inhibitory effects on VEGFR-2, with IC50 values in the nanomolar range. nih.gov

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division. Disruption of microtubule dynamics is a proven anticancer strategy. Certain pyrazole-containing compounds have been shown to inhibit tubulin polymerization. nih.govnih.gov For example, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a substituted chloroaniline moiety, were designed as tubulin inhibitors and have demonstrated significant anticancer activity. nih.gov

Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, illustrating the potential of this chemical class in anticancer research. It is important to note that these are examples from the broader class of pyrazoles and not specific to this compound itself.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Ovarian Cancer Cells | GI50 = 0.127–0.560 μM | nih.govnih.gov |

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines | HCT-116 Colorectal Cancer | GI50 = 0.025 - 0.780 µM | researchgate.net |

| 3-Aminopyrazole Derivatives | A2780 Ovarian Tumor | 70% Tumor Growth Inhibition | acs.org |

Development as Agrochemical Intermediates (e.g., Herbicides, Fungicides)

The this compound scaffold is a valuable intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. google.comnih.govgoogle.com The pyrazole ring and the substituted aniline (B41778) are common toxophores in various commercial and developmental pesticides.

Herbicides

Pyrazole derivatives have been successfully commercialized as herbicides, primarily targeting enzymes in the pigment biosynthesis pathway of plants. Two key targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO).

HPPD Inhibitors: Certain pyrazole derivatives act as inhibitors of HPPD, an enzyme essential for the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.

PPO Inhibitors: Another class of pyrazole-based herbicides inhibits protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis. Inhibition of PPO results in the accumulation of phototoxic intermediates, leading to rapid cell membrane disruption and necrosis.

Fungicides

As mentioned in section 8.3.2, pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The this compound core can be a key starting material for the synthesis of these potent fungicides. The synthesis of pyraclostrobin, a commercial strobilurin fungicide, involves a 1-(4-chlorophenyl)-1H-pyrazol-3-ol intermediate, highlighting the importance of the chloro-phenyl pyrazole moiety in agrochemical synthesis. google.com

The following table lists some agrochemical classes that can be synthesized from pyrazole aniline intermediates and their corresponding modes of action.

| Agrochemical Class | Mode of Action | Target Enzyme |

| Herbicides | Inhibition of Pigment Biosynthesis | 4-hydroxyphenylpyruvate dioxygenase (HPPD) |

| Herbicides | Inhibition of Pigment Biosynthesis | Protoporphyrinogen oxidase (PPO) |

| Fungicides | Inhibition of Respiration | Succinate Dehydrogenase (Complex II) |

Emerging Research Avenues and Future Outlook for 4 Chloro 2 1h Pyrazol 4 Yl Aniline Research

Innovations in Environmentally Benign Synthesis

The synthesis of pyrazole (B372694) derivatives, including 4-Chloro-2-(1H-pyrazol-4-YL)aniline, is undergoing a green transformation. eurekaselect.comnih.gov Researchers are increasingly focusing on developing environmentally friendly methods that reduce or eliminate the use of hazardous substances. eurekaselect.comjetir.org These "green chemistry" approaches aim for sustainability by employing techniques like solvent-free reactions, microwave and ultrasonic assistance, and the use of renewable resources and eco-friendly catalysts. eurekaselect.com

Key advancements in the green synthesis of pyrazole derivatives include:

Catalyst-Free Approaches: Some methods achieve high yields through simple condensation reactions without the need for a catalyst, minimizing waste and potential toxicity. nih.gov

Microwave-Assisted Synthesis: This technique can accelerate reactions, leading to higher yields and is considered an environmentally friendly route. tandfonline.comresearchgate.net

Ultrasonic Irradiation: The use of ultrasound can facilitate reactions, often in aqueous media, providing an energy-efficient and green alternative. researchgate.net

Use of Green Catalysts: Researchers are exploring the use of cost-effective and environmentally benign catalysts, such as ammonium (B1175870) chloride, to drive the synthesis of pyrazole derivatives. jetir.org

Magnetic Nanoparticle Catalysts: The use of magnetic nanoparticles as catalysts offers an efficient and easily recyclable method for synthesizing pyrazole derivatives. researchgate.netrsc.org These catalysts can be reused multiple times without significant loss of activity. researchgate.netrsc.org

These innovative synthetic strategies are not only more sustainable but also often result in high yields, operational simplicity, and atom economy. nih.gov

Exploration of Novel Chemical Transformations and Rearrangements

The pyrazole ring is a versatile scaffold that allows for a variety of chemical transformations and rearrangements, leading to the creation of novel and functionally diverse molecules. The introduction of different functional groups onto the pyrazole core can significantly alter its reactivity and properties. chim.it

Recent explorations in this area include:

One-Pot Oxidation and Rearrangement: New procedures have been developed for the one-pot oxidation and rearrangement of propargylamines to synthesize enaminones, which can then be used in the in-situ synthesis of pyrazoles. acs.org

Heterocyclic Ring Rearrangement: The synthesis of novel pyrazole derivatives can be achieved through the rearrangement of other heterocyclic systems. nih.gov For example, the treatment of certain thiazine (B8601807) intermediates with a base can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

N-Nitropyrazole Rearrangement: Studies on the rearrangement of N-nitropyrazoles have shown that they can be converted into 3-nitropyrazoles, providing a route to specific isomers. acs.org